3-Bromo-6-nitroimidazo[1,2-A]pyridine
Overview
Description
3-Bromo-6-nitroimidazo[1,2-A]pyridine is a heterocyclic compound with the molecular formula C7H4BrN3O2. It is a derivative of imidazo[1,2-A]pyridine, a class of compounds known for their wide range of applications in medicinal chemistry and material science .
Safety and Hazards
Future Directions
Imidazo[1,2-a]pyridine analogues, including 3-Bromo-6-nitroimidazo[1,2-A]pyridine, have significant potential in the field of medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), making them a promising area for future research .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which 3-bromo-6-nitroimidazo[1,2-a]pyridine belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions can lead to a variety of imidazo[1,2-a]pyridine derivatives with potential biological activity .
Result of Action
Related compounds have shown potential in various biological applications, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-nitroimidazo[1,2-A]pyridine typically involves the bromination and nitration of imidazo[1,2-A]pyridine. One common method includes the use of bromine and nitric acid under controlled conditions to introduce the bromo and nitro groups at the desired positions on the imidazo[1,2-A]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as microwave irradiation can be employed to enhance reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-nitroimidazo[1,2-A]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium carbonate in polar solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products
Substitution: Products depend on the nucleophile used; for example, replacing bromine with a methoxy group yields 3-methoxy-6-nitroimidazo[1,2-A]pyridine.
Reduction: Reduction of the nitro group yields 3-bromo-6-aminoimidazo[1,2-A]pyridine.
Scientific Research Applications
3-Bromo-6-nitroimidazo[1,2-A]pyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromoimidazo[1,2-A]pyridine
- 3-Nitroimidazo[1,2-A]pyridine
- 2,7-Dimethylimidazo[1,2-A]pyridine-3-carboxamide
Uniqueness
3-Bromo-6-nitroimidazo[1,2-A]pyridine is unique due to the presence of both bromo and nitro groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable scaffold for the development of new therapeutic agents and chemical probes .
Properties
IUPAC Name |
3-bromo-6-nitroimidazo[1,2-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrN3O2/c8-6-3-9-7-2-1-5(11(12)13)4-10(6)7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEZQAJJLSXPPRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30618536 | |
Record name | 3-Bromo-6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52310-42-6 | |
Record name | 3-Bromo-6-nitroimidazo[1,2-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30618536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-6-nitroimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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